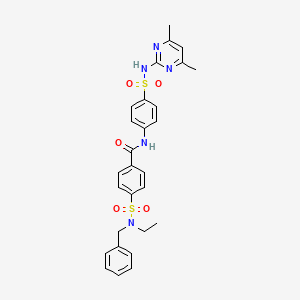

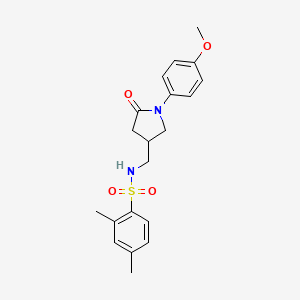

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

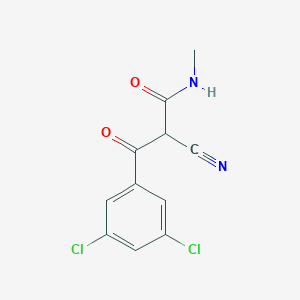

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidinone ring, a sulfonamide group, and a methoxyphenyl group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrrolidinone ring and a sulfonamide group suggests that the compound could exhibit interesting structural features .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrrolidinone ring might be involved in reactions with nucleophiles or bases, while the sulfonamide group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could affect its solubility in water, while the pyrrolidinone ring could influence its stability .科学的研究の応用

Photodynamic Therapy Applications

Research has demonstrated that derivatives of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide can be effective as photosensitizers in photodynamic therapy. A study highlighted the synthesis and characterization of zinc phthalocyanine derivatives showing high singlet oxygen quantum yield, which are crucial for Type II photodynamic therapy mechanisms. These derivatives exhibit potential as Type II photosensitizers for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Another study investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, suggesting potential applications in protecting metals from corrosion. These derivatives, including similar sulfonamide compounds, showed promising results in quantum chemical calculations and molecular dynamics simulations, which correlated with experimental data (Kaya et al., 2016).

Nonlinear Optical Applications

Thienyl-substituted pyridinium salts, related to the core structure of this compound, have been synthesized and characterized for their second-order nonlinear optical (NLO) properties. These compounds show promise in NLO applications due to their noncentrosymmetric structures and significant second harmonic generation efficiency (Li et al., 2012).

Anti-HIV and Antifungal Activities

A series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and screened for their anti-HIV and antifungal activities. Some of the synthesized compounds demonstrated promising in vitro activities, indicating their potential as therapeutic agents for HIV and fungal infections (Zareef et al., 2007).

Sigma(1) Receptor Interactions

Research into N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and related derivatives revealed potent sigma(1) ligands with selectivity profiles that make them useful for PET experiments. These compounds, including methyl substituted piperidine rings, have been proposed for tumor research and therapy, demonstrating antiproliferative activity in glioma cells (Berardi et al., 2005).

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of the compound.

Mode of Action

They bind to alpha receptors to mediate their effects .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

In silico absorption, distribution, metabolism, and excretion (adme) analysis was performed for a similar compound, revealing some physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties of the molecule .

Result of Action

Based on the biological activities of similar compounds, the compound could potentially have a wide range of effects at the molecular and cellular level .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-14-4-9-19(15(2)10-14)27(24,25)21-12-16-11-20(23)22(13-16)17-5-7-18(26-3)8-6-17/h4-10,16,21H,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNYOXZJSNOSMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2756485.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2756487.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2756489.png)

![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2756490.png)